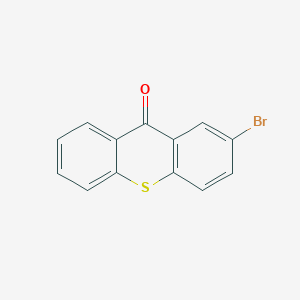

2-bromo-9H-thioxanthen-9-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYDXFFMXDJBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312323 | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20077-10-5 | |

| Record name | 2-bromo-9H-thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Thioxanthenone Core and the Significance of 2-Bromo Substitution

An In-Depth Technical Guide to 2-bromo-9H-thioxanthen-9-one

The thioxanthenone scaffold, a sulfur analog of the naturally occurring xanthone, represents a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] This dibenzo-γ-pyrone framework is the core of numerous synthetic compounds exhibiting a wide range of biological activities, including antitumor, antipsychotic, and antimicrobial properties.[1][3][4] Its unique electronic and photochemical characteristics also make it a valuable component in the development of advanced materials, such as photoinitiators for polymerization processes and organic electronics.[5][6]

This guide focuses on a specific, halogenated derivative: This compound . The introduction of a bromine atom at the C-2 position of the thioxanthenone ring system is a critical synthetic modification. This substituent significantly influences the molecule's electronic properties, reactivity, and biological interactions.[3][7] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions for the creation of diverse chemical libraries.[3][8] Furthermore, its presence modulates the photophysical properties of the thioxanthenone core, making it a compound of high interest for applications in photochemistry and drug development.[6][9]

This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, key reactions, and prominent applications, grounding the discussion in established scientific principles and peer-reviewed literature.

Core Molecular Data and Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow or green crystalline powder.[6][10] The core structure consists of a tricyclic system where a thiopyran ring is fused between two benzene rings, with a ketone at position 9 and a bromine atom at position 2.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20077-10-5 | [6][7][10] |

| Molecular Formula | C₁₃H₇BrOS | [3][6][10] |

| Molecular Weight | 291.16 g/mol | [3][6][10] |

| Appearance | White to orange to green powder/crystal | [6][10][11] |

| Melting Point | 164 - 168 °C | [6][10] |

| Purity | ≥ 95-96% (GC, HPLC) | [6] |

| Canonical SMILES | C1=CC=C2C(=C1)SC3=C(C2=O)C=C(C=C3)Br | [3] |

| InChI Key | XOYDXFFMXDJBQU-UHFFFAOYSA-N |

| Storage | Room temperature, sealed in dry, dark place | |

Synthesis and Experimental Protocols

The synthesis of thioxanthenone derivatives can be accomplished through several established routes. For this compound, a common strategy involves the cyclization of a diaryl sulfide precursor, which provides a reliable method for constructing the core tricyclic system.[10] Another approach involves the direct bromination of a suitable thioxanthenone precursor.[8]

Generalized Synthesis Workflow via Diaryl Sulfide Cyclization

This method relies on the reaction of a substituted benzophenone analog with a sulfur source, like sodium sulfide, to induce cyclization. The choice of starting materials is critical for ensuring the correct substitution pattern on the final product.

Diagram 2: Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of the thioxanthen-9-one scaffold.

Experimental Protocol: Synthesis of Schiff Base Derivatives

The ketone group at C-9 is a reactive site for condensation reactions. A well-documented protocol involves the formation of Schiff bases by reacting this compound with various primary amines.[4][12] This reaction is typically catalyzed by a weak acid.

Objective: To synthesize N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine as a representative Schiff base derivative.

Materials:

-

This compound (0.2 mmol)

-

2-aminobenzothiazole (0.2 mmol)

-

Absolute ethanol (15 mL)

-

Glacial acetic acid (5 drops)

Procedure:

-

Combine this compound (0.6 mg, 0.2 mmol) and 2-aminobenzothiazole (3 mg, 0.2 mmol) in a round-bottom flask.[4]

-

Add 15 mL of absolute ethanol to the flask to serve as the solvent.[4]

-

Add 5 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure Schiff base as a yellow precipitate.[4]

Causality: Glacial acetic acid acts as a proton source, activating the carbonyl group of the thioxanthenone towards nucleophilic attack by the amine. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration to form the imine (Schiff base) bond.

Key Chemical Reactions and Derivatization

The dual reactivity of this compound—at the bromine-substituted aromatic ring and the C-9 ketone—makes it a valuable intermediate for generating diverse molecular architectures.

Suzuki Coupling Reactions

The bromine atom at the C-2 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl substituents, a crucial strategy in drug discovery for exploring structure-activity relationships (SAR).

Diagram 3: Suzuki Coupling Reaction Pathway

Caption: Schematic of a Suzuki coupling reaction to functionalize the C-2 position.

Experimental Example: A documented protocol involves the coupling of a brominated thioxanthenone derivative with a pyridineboronic acid ester using a palladium catalyst.[8] This reaction is performed in a toluene/ethanol/water solvent system with sodium carbonate as the base, heated to 90 °C.[8] This approach demonstrates the facile creation of C-C bonds at the C-2 position.

Nucleophilic Substitution

The bromine atom can also be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or specific activation. More commonly, derivatives are made via reactions at the ketone or by modifying other positions on the ring system after initial synthesis.[3]

Applications in Research and Development

The unique structural and photochemical properties of this compound and its derivatives underpin their use in several high-technology and biomedical fields.

Photopolymerization and Materials Science

Thioxanthenone derivatives are highly effective Type II photoinitiators.[5] Upon absorption of light (typically in the UV-A or visible blue light range), the molecule is excited to a triplet state. This excited state can then interact with a hydrogen donor (a co-initiator, often an amine) to generate free radicals, which initiate polymerization.[5][13]

This process is fundamental to UV curing technologies used in inks, coatings, 3D printing, and dental materials.[5][13][14] The substitution pattern on the thioxanthenone ring influences the absorption wavelength and the efficiency of the photoinitiation process.[5][15] For example, amine-substituted thioxanthones have been developed as photosensitizers for iodonium salts, enabling polymerization under visible light LEDs (420-470 nm).[15][16]

Diagram 4: Mechanism of Type II Photoinitiation

Caption: Simplified workflow of a thioxanthone (TX) as a Type II photoinitiator.

Drug Development and Biological Research

The thioxanthenone core is a key pharmacophore in several classes of therapeutic agents.[4] Derivatives have been investigated for a range of biological activities:

-

Antipsychotic Agents: Thioxanthene-based drugs are known dopamine receptor antagonists and are used in the treatment of schizophrenia.[3][9]

-

Anticancer Activity: Certain thioxanthenone derivatives exhibit cytotoxic effects against cancer cell lines.[1][3] In silico studies have suggested that thioxanthene drugs could be repurposed as inhibitors of key cancer targets like VEGFR-2 and COX-2.[9]

-

Antimicrobial Agents: Some derivatives show potential as antibacterial or antifungal agents.[3]

-

Fluorescent Probes: The inherent fluorescence of the scaffold allows for its use in developing probes to visualize biological processes within cells.[6][7]

The 2-bromo derivative serves as a critical starting point for synthesizing libraries of novel compounds to be screened for these activities.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile molecular tool. Its strategic combination of a photochemically active thioxanthenone core and a synthetically versatile bromine handle provides researchers with a powerful platform for innovation. From creating next-generation light-sensitive materials for 3D printing to serving as a foundational scaffold for the discovery of new therapeutic agents, the applications of this compound are both broad and impactful. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as detailed in this guide, is essential for unlocking its full potential in both academic and industrial research settings.

References

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioxanthone - Wikipedia [en.wikipedia.org]

- 3. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

2-bromo-9H-thioxanthen-9-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-bromo-9H-thioxanthen-9-one

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a pivotal heterocyclic compound in the development of pharmaceuticals, dyes, and materials for organic electronics.[1][2][3] We delve into the primary synthetic strategies, focusing on the underlying chemical principles and experimental considerations essential for successful laboratory execution. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, purification, and characterization of this versatile chemical intermediate.

Introduction: The Significance of the Thioxanthenone Core

The thioxanthen-9-one scaffold is a prominent structural motif in medicinal and materials chemistry.[4] These benzo-annulated heterocycles are integral to a variety of compounds exhibiting a wide spectrum of biological activities, including antitumor, antipsychotic, and antimicrobial properties.[1][4][5] The introduction of a bromine substituent at the 2-position, yielding this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile functional handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the generation of diverse molecular libraries.[1] Furthermore, the unique electronic properties of the thioxanthenone core make its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[1][3][5]

Core Molecular Data

A summary of the essential physicochemical properties of this compound is presented below. These parameters are critical for experimental design, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₇BrOS | [2][6] |

| Molecular Weight | 291.16 g/mol | [2][6] |

| CAS Number | 20077-10-5 | [6] |

| Appearance | White to orange to green powder/crystal | [2][3][6] |

| Melting Point | 164 - 168 °C | [2][6] |

| Purity (Typical) | ≥ 95-96% (GC) | [3][6][7] |

| Synonyms | 2-Bromothioxanthone, 2-Bromothioxanthen-9-one | [2][8][9] |

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that form the basis of the most common synthetic strategies. The central tricyclic system can be deconstructed via cleavage of the C-S and C-C bonds formed during the final cyclization step.

References

- 1. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jocpr.com [jocpr.com]

- 5. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 20077-10-5 [sigmaaldrich.com]

- 8. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

2-bromo-9H-thioxanthen-9-one CAS number and properties

An In-Depth Technical Guide to 2-bromo-9H-thioxanthen-9-one

Introduction

This compound is a halogenated derivative of the thioxanthen-9-one heterocyclic system. This scaffold, characterized by a central sulfur-containing ring fused between two benzene rings and featuring a ketone functional group, is of significant interest in several scientific domains. The strategic placement of a bromine atom on one of the aromatic rings introduces a versatile functional handle, dramatically expanding the synthetic and application potential of the core molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and materials scientists. Its role as a pivotal intermediate in the development of pharmaceuticals, dyes, and advanced materials makes a thorough understanding of its characteristics essential for innovation.[1][2]

PART 1: Core Physicochemical Properties and Spectroscopic Profile

A compound's identity and purity are established through its physical constants and spectroscopic signature. This compound is typically a crystalline solid, and its properties are well-documented.

Core Molecular Data

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 20077-10-5 | [3][4] |

| Molecular Formula | C₁₃H₇BrOS | [1][5] |

| Molecular Weight | 291.16 g/mol | [1][5] |

| Appearance | White to orange to green powder/crystal | [1][6] |

| Melting Point | 164 - 168 °C | [1][6] |

| Purity | Typically ≥ 96% (GC) | [1][6] |

| Synonyms | 2-Bromothioxanthone, 2-Bromo-10H-dibenzo[b,e]thiopyran-10-one | [1][4][6] |

Spectroscopic Analysis: The Molecular Fingerprint

The elucidation of the structure of this compound relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be expertly predicted based on the molecule's functional groups.

Infrared (IR) Spectroscopy The IR spectrum provides a direct probe of the vibrational frequencies of the covalent bonds within the molecule. For this compound, the following absorption bands are diagnostically significant:

-

~1650-1800 cm⁻¹: A strong, sharp absorption band in this region is characteristic of the C=O (carbonyl) stretching vibration, a key feature of the thioxanthenone core.[7]

-

~3000-3100 cm⁻¹: Weak to medium bands corresponding to the C-H stretching of the aromatic rings.[8]

-

~1450-1600 cm⁻¹: Several sharp bands associated with the C=C stretching vibrations within the aromatic rings.

-

~1000-1300 cm⁻¹: Absorptions related to C-S stretching and C-H in-plane bending.

-

~500-700 cm⁻¹: A medium to strong absorption corresponding to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The seven aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the electron-withdrawing carbonyl group is expected to be the most deshielded. The specific splitting patterns (doublets, triplets, or doublet of doublets) would depend on the coupling between adjacent protons, allowing for the unambiguous assignment of each proton in the structure.

-

¹³C NMR: The spectrum would show 13 distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 180-200 ppm.[9] The aromatic carbons would resonate between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition.

-

The mass spectrum would exhibit a prominent molecular ion peak (M⁺).

-

Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a characteristic doublet of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 mass units.[8] This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

PART 2: Synthesis and Chemical Reactivity

The utility of this compound stems from both its accessibility through synthesis and its predictable reactivity, which allows for further molecular elaboration.

Modern Synthetic Approach: Photocatalytic Oxidation

While classical synthetic routes exist, modern methods prioritize efficiency and sustainability. A metal-free, visible-light-mediated photocatalytic oxidation of the corresponding 2-bromo-9H-thioxanthene offers an elegant and environmentally benign approach to synthesize the target ketone.[9]

Experimental Protocol: Synthesis via Photocatalytic Oxidation

Objective: To synthesize this compound from 2-bromo-9H-thioxanthene using a metal-free photocatalyst and molecular oxygen.

Materials:

-

2-bromo-9H-thioxanthene (starting material)

-

Riboflavin tetraacetate (photocatalyst)

-

Acetonitrile (solvent)

-

Blue LED light source

-

Reaction vessel (e.g., Schlenk tube)

-

Oxygen balloon

Procedure:

-

Reaction Setup: In a Schlenk tube, dissolve 2-bromo-9H-thioxanthene (1.0 eq) and riboflavin tetraacetate (0.05 eq) in acetonitrile.

-

Atmosphere: Seal the tube, evacuate, and backfill with oxygen from a balloon. This ensures an oxygen-rich environment, as O₂ is the terminal oxidant in this reaction.

-

Irradiation: Place the reaction vessel in proximity to a blue LED light source and begin vigorous stirring. The photocatalyst absorbs the visible light, initiating the electron transfer process.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality: This method leverages the ability of the photocatalyst to absorb visible light and, in its excited state, facilitate the transfer of electrons from the thioxanthene substrate to molecular oxygen. This process generates reactive oxygen species that selectively oxidize the benzylic methylene group (C9) of the thioxanthene to the corresponding carbonyl, affording the desired thioxanthen-9-one with high yield and selectivity.[9]

Caption: Workflow for the photocatalytic synthesis of this compound.

Key Chemical Reactivity

The functionality of this compound provides two primary sites for chemical modification: the bromine-substituted aromatic ring and the carbonyl group.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in reactions often catalyzed by transition metals like palladium or copper. This allows for the introduction of a wide array of substituents, forming C-N, C-S, and C-O bonds, which is a cornerstone of combinatorial library synthesis in drug discovery.[10]

-

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[10][11] This reaction is typically catalyzed by a weak acid and is fundamental for creating derivatives with potential biological activities.[11]

-

Oxidation: The sulfur atom in the central ring can be oxidized to the corresponding sulfoxide or sulfone (10,10-dioxide).[12][13] This modification significantly alters the geometry and electronic properties of the molecule, which can be exploited to fine-tune its biological or material properties.

PART 3: Applications in Research and Development

The true value of this compound lies in its application as a versatile building block across multiple scientific disciplines.

Medicinal Chemistry and Drug Development

The thioxanthenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives have shown a wide range of pharmacological activities.

-

Anticancer Agents: Thioxanthenone derivatives are being actively investigated as anticancer agents. Recent in silico studies have highlighted the potential of thioxanthene-based drugs to be repurposed as potent inhibitors of key cancer-related enzymes like VEGFR-2 and COX-2, which are involved in angiogenesis and inflammation, respectively.[14] this compound serves as a critical starting material for synthesizing libraries of compounds to test these hypotheses.

-

Antipsychotics and Antimicrobials: The broader thioxanthene class of molecules has a history of use as antipsychotic agents due to their activity at dopamine receptors.[10] Furthermore, certain derivatives exhibit promising antimicrobial properties, making them valuable leads in the fight against infectious diseases.[10]

Caption: Logic diagram for using the scaffold in drug discovery.

Materials Science and Photochemistry

The rigid, planar structure and conjugated π-system of this compound give it interesting photochemical properties.

-

Organic Electronics: Thioxanthene derivatives are explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[10] The molecule's electronic properties can be tuned through chemical modification to control charge transport and luminescence.

-

Photosensitizers and Photoinitiators: The thioxanthenone core can act as a photosensitizer, absorbing light and transferring the energy to other molecules. This property is harnessed in photopolymerization, where it can initiate the cross-linking of monomers to form polymers upon exposure to light.[2] It is also used in creating light-sensitive materials for imaging technologies.[1]

PART 4: Safety, Handling, and Disposal

As with any laboratory chemical, proper handling and safety protocols are paramount.

GHS Hazard Information[3]

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a dry, dark place at room temperature. Keep away from strong oxidizing agents.[16]

Disposal

This compound should be treated as hazardous waste.[15]

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[15]

-

Disposal Route: Dispose of the material through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an invaluable tool for researchers. From the rational design of next-generation anticancer drugs to the development of advanced organic electronic materials, the potential applications of this powerful scaffold are both broad and profound. Continued exploration of its chemistry is certain to unlock new opportunities in science and technology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 20077-10-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]

- 11. jocpr.com [jocpr.com]

- 12. 2,4-Diethyl-9H-thioxanthen-9-one - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 13. 20077-15-0|this compound 10,10-dioxide|BLD Pharm [bldpharm.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of 2-bromo-9H-thioxanthen-9-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-9H-thioxanthen-9-one, a key intermediate in medicinal chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility in common organic solvents. A detailed, field-proven experimental protocol for determining the solubility of this compound is provided, complete with a visual workflow. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and its derivatives.

Introduction: The Significance of Solubility for this compound

This compound is a heterocyclic compound with a thioxanthen-9-one core structure, featuring a bromine substituent.[2][3] This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting potential as antipsychotic, antimicrobial, and anticancer agents.[2] Furthermore, its unique photochemical and electronic properties make it a valuable component in the development of dyes, pigments, and materials for organic electronics.[1][2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of applications. In synthetic chemistry, solvent choice is paramount for achieving optimal reaction kinetics, facilitating purification through crystallization, and ensuring product purity. For drug development, solubility directly impacts formulation strategies, bioavailability, and ultimately, therapeutic efficacy. In materials science, the ability to dissolve and process this compound is essential for creating thin films and other functional materials. This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical framework for its experimental determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its large, relatively nonpolar aromatic system and a single polar ketone group and bromine atom, suggests a nuanced solubility profile.

The presence of the large, fused aromatic ring system contributes to the molecule's nonpolar character, favoring solubility in nonpolar and moderately polar solvents. The ketone group and the bromine atom introduce some polarity, which may allow for some solubility in more polar organic solvents. However, the overall large nonpolar surface area will likely limit its solubility in highly polar solvents, and it is expected to be practically insoluble in water.

The bromine substituent, while electronegative, also contributes to the molecule's polarizability, which can enhance van der Waals interactions with solvent molecules. The p-electrons of the bromine atom can also engage in p-π conjugation with the aromatic ring, influencing the molecule's electronic distribution and, consequently, its interactions with solvents.[1]

Based on these structural considerations, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented in Table 1. It is important to note that this is a theoretical estimation, and experimental verification is crucial.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Type | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble to Insoluble | The large, nonpolar aromatic core of the solute has some affinity for the nonpolar solvent, but the polar ketone and bromine may limit extensive dissolution. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Soluble | The aromatic nature of both the solute and solvent should facilitate favorable π-π stacking interactions, leading to good solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | DCM's polarity can interact with the ketone and bromine functionalities, while its organic nature can solvate the aromatic rings. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds with mixed polarity. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble | The ester group in ethyl acetate can interact with the polar parts of the solute, but the overall polarity is moderate. |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for interaction with the ketone group, but the large nonpolar part of the solute might limit high solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | The hydroxyl group of ethanol can form hydrogen bonds, which are not possible with the solute. The polarity mismatch may lead to lower solubility. |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Similar to ethanol, the high polarity and hydrogen bonding capability of methanol are not ideal for solvating the largely nonpolar solute. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | THF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a given solvent.[5]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Accurately dilute the filtered supernatant and analyze it using the same method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Practical Implications and Solvent Selection

The solubility of this compound has direct consequences for its practical application.

-

For Synthesis and Purification: Solvents in which the compound is highly soluble, such as toluene, dichloromethane, or DMSO, are good candidates for reaction media. For purification by recrystallization, an ideal solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A co-solvent system (e.g., toluene/hexane) might also be effective.

-

For Drug Formulation: For potential pharmaceutical applications, understanding solubility in biocompatible solvents is crucial. While the focus of this guide is on organic solvents, further studies in pharmaceutically relevant aqueous and non-aqueous systems would be necessary.

-

For Materials Science: The choice of solvent will influence the morphology and properties of thin films or other materials prepared from this compound. Solvents that allow for controlled evaporation rates and good film-forming properties would be preferred.

Conclusion

References

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-bromo-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-9H-thioxanthen-9-one is a halogenated derivative of the thioxanthen-9-one scaffold, a class of compounds recognized for a diverse range of biological activities. While direct, in-depth research on the specific mechanism of action of this compound is not extensively documented in publicly available literature, the broader thioxanthenone family has been the subject of significant investigation, particularly in oncology and neuropharmacology. This guide provides a comprehensive analysis of the potential mechanisms of action of this compound by extrapolating from the known biological activities of structurally related thioxanthenone derivatives. We will explore potential activities including anticancer, antipsychotic, and photosensitizing effects, and provide detailed experimental protocols for researchers to elucidate the specific mechanisms of this compound. This document serves as a foundational resource for scientists and drug development professionals interested in the therapeutic potential of the thioxanthenone scaffold and, specifically, the 2-bromo derivative.

Introduction to the Thioxanthenone Scaffold

The 9H-thioxanthen-9-one core is a three-ring heterocyclic system that is structurally analogous to the naturally occurring xanthones, with a sulfur atom replacing the oxygen in the central ring.[1] This substitution imparts unique physicochemical properties that have made thioxanthenones an attractive scaffold in medicinal chemistry.[1] Derivatives of thioxanthenone have been explored for a variety of therapeutic applications, including as anticancer and antipsychotic agents.[2][3] The planar nature of the tricyclic system allows for potential intercalation into DNA, and the sulfur atom can influence the electronic properties of the molecule, potentially leading to a range of biological interactions.[1][4]

Potential Mechanisms of Action of this compound

Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for this compound. The presence of the bromine atom at the 2-position can significantly influence its reactivity and biological properties.[2]

Anticancer Activity

Numerous thioxanthenone derivatives have demonstrated potent anticancer activity.[3][5] The proposed mechanisms for this activity are often multifactorial and can include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the thioxanthenone ring system is well-suited for intercalation between DNA base pairs. This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some thioxanthenones have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4]

-

Kinase Inhibition: Several thioxanthenone derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. For example, some thioxanthenes have been investigated as potential VEGFR-2 inhibitors, a key mediator of angiogenesis in tumors.[6]

-

Induction of Apoptosis and Autophagy: Some tetracyclic thioxanthene derivatives have been shown to induce apoptosis and modulate autophagy in cancer cells.[1]

-

COX Inhibition: Recent studies have also explored the potential of thioxanthene derivatives as cyclooxygenase (COX) inhibitors, suggesting a possible role in modulating inflammatory pathways that can contribute to cancer progression.[3][7]

Antipsychotic Activity

Thioxanthene derivatives are a well-established class of typical antipsychotic drugs used in the treatment of schizophrenia and other psychoses.[8][9] Their primary mechanism of action is the blockade of dopamine D2 receptors in the brain's dopamine pathways.[9][10] This antagonism reduces dopaminergic neurotransmission, which is thought to be hyperactive in psychotic states.[10] While this compound itself is not a clinically used antipsychotic, its core structure suggests that it could potentially interact with dopamine receptors.

Photosensitizing Properties and Photodynamic Therapy (PDT)

Thioxanthenones are known to act as photosensitizers.[4] Photodynamic therapy is a cancer treatment modality that utilizes a photosensitizing agent, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[11][12][13] Upon activation by light of a specific wavelength, a photosensitizer transitions to an excited triplet state.[14] This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen.[13] The thioxanthenone scaffold's ability to undergo this process makes this compound a candidate for investigation in PDT.[11]

Experimental Workflows for Mechanism of Action Elucidation

To investigate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required.

In Vitro Cytotoxicity and Antiproliferative Assays

The initial step is to determine the compound's effect on cancer cell viability and proliferation.

Protocol: MTT Assay for Cell Viability [15]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Incubation: Following treatment, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results will be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target-Based Assays

If cytotoxicity is observed, the next step is to investigate specific molecular targets.

Protocol: Topoisomerase II Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and ATP in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time to allow for the topoisomerase-mediated DNA relaxation.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.

Protocol: Kinase Inhibition Assay (Generic)

-

Kinase Reaction: In a microplate, combine the kinase of interest, a suitable substrate (e.g., a peptide), and ATP.

-

Inhibitor Addition: Add a range of concentrations of this compound.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP. A decrease in signal compared to the control indicates kinase inhibition.

DNA Interaction Studies

To assess the compound's ability to bind to DNA, spectroscopic methods can be employed.

Protocol: UV-Visible Spectrophotometry

-

Sample Preparation: Prepare solutions of this compound at a fixed concentration and varying concentrations of calf thymus DNA (ctDNA) in a suitable buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectra of the compound in the absence and presence of increasing amounts of DNA.

-

Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism and bathochromic or hypsochromic shifts) to determine the binding mode and calculate the binding constant.

Photodynamic Activity Assessment

Protocol: Singlet Oxygen Quantum Yield Measurement

-

Reference and Sample Preparation: Prepare solutions of a known photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue) and this compound in a suitable solvent.

-

Singlet Oxygen Scavenger: Add a singlet oxygen scavenger that can be monitored spectroscopically (e.g., 1,3-diphenylisobenzofuran, DPBF).

-

Irradiation: Irradiate the solutions with light at a wavelength where both the reference and the sample absorb.

-

Spectroscopic Monitoring: Monitor the decrease in the absorbance of the scavenger over time.

-

Calculation: The singlet oxygen quantum yield of this compound can be calculated by comparing the rate of scavenger degradation to that of the reference compound.

Data Presentation and Visualization

Quantitative Data Summary

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Tetracyclic Thioxanthene | Compound 11 | A375-C5 (Melanoma) | 5-7 | [1] |

| Tetracyclic Thioxanthene | Compound 14 | MCF-7 (Breast) | 8-11 | [1] |

| Thioxanthene Tertiary Alcohol | Compound 3 | Caco-2 (Colon) | 0.0096 | [3][5] |

| Thioxanthene Tertiary Alcohol | Compound 2 | Hep G2 (Liver) | 0.1613 | [3][5] |

Visualizations

Diagram: Hypothetical Kinase Inhibition Pathway

Caption: A potential mechanism of action where this compound inhibits a kinase in a signaling cascade.

Diagram: Experimental Workflow for Mechanism of Action Elucidation

References

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]

- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Thioxanthene - Wikipedia [en.wikipedia.org]

- 10. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-selected thionated benzothioxanthene chromophores as heavy-atom-free small-molecule photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

The Thioxanthenone Core: A Century of Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of Thioxanthenone

The thioxanthenone scaffold, a sulfur-containing heterocyclic dibenzo-γ-pyrone, has been a subject of scientific inquiry for over a century.[1] Its journey from a treatment for a parasitic disease to a versatile platform for antipsychotic and anticancer drug development is a testament to the power of medicinal chemistry and the intricate relationship between chemical structure and biological activity. This technical guide provides an in-depth exploration of the discovery and history of thioxanthenone derivatives, offering insights into their synthesis, mechanisms of action, and the evolution of their therapeutic applications.

A Historical Odyssey: From Tropical Medicine to Modern Oncology

The story of thioxanthenone derivatives in medicine begins in the early 20th century, with the interest in their synthesis and applications emerging around that time.[1] A pivotal moment arrived in 1945 with the introduction of Miracil D, later known as lucanthone, into clinical therapy as an antischistosomal agent for treating bilharziasis, a parasitic disease affecting millions.[1][2][3][4]

Timeline of Key Discoveries:

| Year | Discovery/Milestone | Significance |

| Early 1900s | Initial synthesis and exploration of the thioxanthone scaffold.[1] | Laid the fundamental chemical groundwork for future discoveries. |

| 1932 | Initiation of a research program by the Bayer pharmaceutical industry to find antischistosomal agents, leading to the discovery of Miracil-A and subsequently Miracil-D (lucanthone).[2] | Marked the beginning of the therapeutic journey of thioxanthenone derivatives. |

| 1945 | Introduction of Miracil D (lucanthone) for the treatment of schistosomiasis.[1][2] | The first clinical application of a thioxanthenone derivative. |

| Late 1950s | Intensive research into thioxanthene derivatives (where the ketone in thioxanthenone is reduced) as neuroleptic agents, driven by the desire to improve upon phenothiazine antipsychotics. | Expanded the therapeutic potential of the core scaffold beyond parasitic diseases. |

| 1959 | The first thioxanthene antipsychotic, chlorprothixene, is marketed in Scandinavia. | Represented a significant breakthrough in the treatment of psychosis. |

| 1961 | Introduction of the more potent thioxanthene derivative, clopenthixol. | Demonstrated the potential for structural modification to enhance therapeutic efficacy. |

| 1967 | The discovery that hycanthone, a metabolite of lucanthone, is the active agent against Schistosoma.[5] | Elucidated the mechanism of action of lucanthone and paved the way for the development of more direct-acting analogs. |

| 1975 | Hycanthone is approved by the FDA as a schistosomicide. | Provided a more potent treatment for schistosomiasis. |

| Late 20th/Early 21st Century | Exploration of thioxanthenone derivatives as anticancer agents, photosensitizers in photodynamic therapy (PDT), and topoisomerase inhibitors.[1][6][7][8][9][10][11] | Diversified the applications of the thioxanthenone scaffold into oncology and other advanced therapeutic areas. |

The Chemist's Perspective: Synthesizing the Thioxanthenone Core

The synthesis of the thioxanthenone core and its derivatives has evolved over the years, with several key methods being established. Traditionally, thioxanthones are synthesized via intermediates like benzophenones, diarylthioethers, or diarylthioesters.[1]

Foundational Synthetic Strategies

Two classical and enduring methods for the synthesis of the thioxanthenone scaffold are the Friedel-Crafts reaction and the Ullmann condensation.

-

Friedel-Crafts Acylation: This powerful reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[12][13][14] For thioxanthenone synthesis, this can involve the intramolecular cyclization of a substituted benzoic acid derivative. A general representation of this process is the condensation reaction of orthochlorosulfenylbenzoyl chloride with an aromatic compound in the presence of a Friedel-Crafts catalyst.[12]

-

Ullmann Condensation: This copper-catalyzed reaction is used to form aryl-aryl bonds or aryl-heteroatom bonds.[15][16][17][18][19] In the context of thioxanthenone synthesis, it can be employed to create the diaryl sulfide precursor, which can then be cyclized. The Ullmann-type reaction is particularly useful for forming C-O, C-N, and C-S bonds.[17]

Experimental Protocol: Synthesis of a Thioxanthenone Derivative via Ullmann-type C-N Coupling

This protocol describes a general procedure for the synthesis of aminated tetracyclic thioxanthenes from a pre-synthesized 1-chloro-4-propoxy-9H-thioxanthen-9-one, as an example of a modern application of the Ullmann-type reaction in thioxanthenone chemistry.[20]

Materials:

-

1-chloro-4-propoxy-9H-thioxanthen-9-one

-

Appropriate guanidine or urea derivative

-

Methanol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Sealed flask

-

Heating apparatus (e.g., oil bath)

Procedure:

-

To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) in methanol (25 mL) in a sealed flask, add the appropriate guanidine or urea derivative (0.2 mmol).

-

Add CuI (2 mg) and K₂CO₃ (0.1 mmol) to the suspension.

-

Heat the suspension at 100 °C for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is evaporated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the aminated tetracyclic thioxanthene.[20]

The Evolution of Therapeutic Applications

The versatility of the thioxanthenone scaffold is evident in its wide range of biological activities, which have been harnessed for various therapeutic purposes.

From Antischistosomal to Antipsychotic

The initial therapeutic success of lucanthone as an antischistosomal agent was a significant milestone.[2][3][4][21] It was later discovered that lucanthone is a prodrug, and its active metabolite, hycanthone, is responsible for its parasiticidal activity.[5] The proposed mechanism of action involves the inhibition of nucleic acid synthesis in the parasite.[22]

The structural similarity of the thioxanthene core (a reduced form of thioxanthenone) to the phenothiazine class of antipsychotics spurred research into its potential as a neuroleptic agent. This led to the development of a series of thioxanthene derivatives, including chlorprothixene and clopenthixol, which proved effective in treating schizophrenia and other psychoses. Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the brain.

The Emergence of Anticancer and Photosensitizing Properties

In recent decades, the focus of thioxanthenone research has shifted towards oncology. Numerous studies have demonstrated the potential of thioxanthenone derivatives as anticancer agents.[1][6][7][8][11][23]

Mechanisms of Anticancer Activity:

-

Topoisomerase Inhibition: Some thioxanthenone derivatives have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.[8][9][24] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

-

DNA Intercalation and Cross-linking: The planar structure of the thioxanthenone ring allows it to intercalate between the base pairs of DNA, disrupting its normal function.[9] Some derivatives, particularly those with reactive side chains like epoxy groups, can also form covalent bonds with DNA, leading to DNA cross-linking and cell death.[8][25]

-

Photosensitization in Photodynamic Therapy (PDT): Thioxanthenones are effective photosensitizers.[10][26][27][28][29] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a triplet state, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS are cytotoxic and can selectively destroy cancer cells.

Structure-Activity Relationship (SAR) in Anticancer Thioxanthenones:

The anticancer activity of thioxanthenone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1] For instance, studies have shown that the presence of hydroxyl and chloro groups can enhance anticancer activity.[1] The addition of a 4-hydroxymethyl substituent has also been found to be crucial for the antitumor activity in some series of thioxanthenone and xanthenone analogs.[11]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cell growth inhibitory activity of some recently synthesized tetracyclic thioxanthene derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| 11 | A375-C5 (Melanoma) | 5 - 7 |

| MCF-7 (Breast Adenocarcinoma) | 5 - 7 | |

| NCI-H460 (Non-small cell lung cancer) | 5 - 7 | |

| 14 | A375-C5 (Melanoma) | 8 - 11 |

| MCF-7 (Breast Adenocarcinoma) | 8 - 11 | |

| NCI-H460 (Non-small cell lung cancer) | 8 - 11 | |

| Doxorubicin (Control) | A375-C5 (Melanoma) | 0.02 ± 0.001 |

| MCF-7 (Breast Adenocarcinoma) | 0.03 ± 0.002 | |

| NCI-H460 (Non-small cell lung cancer) | 0.01 ± 0.001 |

Data adapted from Fernandes et al. (2021).[20]

Visualizing the Core Concepts

To better understand the fundamental aspects of thioxanthenone chemistry and biology, the following diagrams illustrate the core structure, a general synthetic pathway, and a key mechanism of action.

Caption: The core chemical structure of thioxanthen-9-one.

Caption: A generalized synthetic route to the thioxanthenone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. policycommons.net [policycommons.net]

- 4. Lucanthone hydrochloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schistosomicidal activity of lucanthone hydrochloride, hycanthone and their metabolites in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lucanthone | C20H24N2OS | CID 10180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Photodynamic Activity of Peri-xanthenoxanthene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analogues of hycanthone and lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stosstherapy of Schistosoma haematobium infections using lucanthone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 26. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Photosensitizers in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Investigation of 2-bromo-9H-thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the theoretical calculations used to characterize 2-bromo-9H-thioxanthen-9-one, a molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. As a senior application scientist, this document is structured to not only present the computational protocols but also to elucidate the scientific reasoning behind the chosen methodologies, ensuring a self-validating and authoritative resource.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound is a halogenated derivative of the thioxanthone core structure.[1] This class of compounds is recognized for its diverse applications, serving as crucial intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[2] The thioxanthone scaffold is a common feature in biologically active molecules with potential antitumor, antiparasitic, and anticancer activities. The introduction of a bromine atom at the 2-position significantly influences the molecule's electronic properties, reactivity, and biological interactions.[3][4] Its photochemical properties also make it a candidate for applications in light-sensitive materials and organic electronics.[2]

Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools in modern chemical research. They provide a microscopic understanding of molecular structure, properties, and reactivity that can be challenging to obtain through experimental methods alone. For a molecule like this compound, computational chemistry allows for:

-

Prediction of Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Elucidation of Electronic Structure: Understanding the distribution of electrons and identifying the frontier molecular orbitals (HOMO and LUMO) which are crucial for reactivity.

-

Simulation of Spectroscopic Properties: Predicting NMR, UV-Vis, and IR spectra to aid in experimental characterization and interpretation.

-

Rationalization of Reactivity: Calculating molecular electrostatic potential and other reactivity descriptors to predict sites susceptible to electrophilic or nucleophilic attack.

This guide will detail the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to investigate these properties for this compound.

Computational Methodology: A Framework for Accuracy and Reliability

The selection of an appropriate computational method is paramount for obtaining reliable theoretical results. For organic molecules of this size, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any theoretical study is to determine the equilibrium geometry of the molecule.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust choice for organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a good description of the electron distribution and includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.

-

Procedure: An initial structure of this compound is built. A geometry optimization is then performed to locate the minimum energy structure on the potential energy surface.

-

Validation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra.

Diagram: Computational Workflow for Geometry Optimization

Caption: Workflow for obtaining the equilibrium geometry of this compound.

Spectroscopic Properties Simulation

Predicting NMR chemical shifts provides a powerful tool for validating the calculated structure and aiding in the assignment of experimental spectra.

Protocol:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[6] This is performed using the B3LYP functional and the 6-311++G(d,p) basis set on the previously optimized geometry.

-

Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing them to the absolute shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).

-

Solvent Effects: To improve accuracy, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM). Chloroform-d (CDCl3) is a common solvent for NMR measurements of similar compounds and can be modeled in the calculation.

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

Protocol:

-

Method: TD-DFT calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.

-

Number of States: Calculating the first 10-20 excited states is typically sufficient to cover the relevant portion of the UV-Vis spectrum.

-

Solvent Effects: As with NMR calculations, the PCM can be used to model the effect of a solvent (e.g., ethanol or cyclohexane) on the electronic transitions.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are prone to nucleophilic attack.

Protocol:

-

Calculation: The HOMO, LUMO, and MEP are calculated at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

-

Visualization: The results are visualized using software like GaussView or Avogadro to generate orbital plots and MEP surfaces.

Predicted Properties of this compound

The following table summarizes the expected theoretical data for this compound based on the described computational protocols. These values serve as a benchmark for comparison with experimental findings.

| Property | Predicted Value/Observation | Significance |

| Optimized Geometry | Planar tricyclic system with C=O and S in the central ring. The bromine atom is in the plane of the aromatic ring. | Provides the foundational structure for all other calculations. |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | |

| ¹H NMR (CDCl₃) | Aromatic protons with distinct chemical shifts due to the influence of the carbonyl, sulfur, and bromine substituents. | Allows for direct comparison with experimental spectra for structural verification. |

| ¹³C NMR (CDCl₃) | Aromatic carbons and a downfield carbonyl carbon signal. The carbon bearing the bromine will show a characteristic shift. | Complements ¹H NMR for a complete structural assignment. |

| UV-Vis (Ethanol) | Multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions. | Provides insight into the electronic structure and can be correlated with the HOMO-LUMO gap. |

| MEP | Negative potential around the carbonyl oxygen, indicating a site for electrophilic attack. Positive potential on the hydrogens. | Predicts the reactive sites of the molecule. |

Diagram: Frontier Molecular Orbitals

Caption: Schematic representation of the HOMO and LUMO energy levels.

Validation and Comparison with Experimental Data

-

Structural Parameters: The calculated bond lengths and angles can be compared with crystallographic data of similar thioxanthone structures.

-

Spectroscopic Data: The predicted NMR and UV-Vis spectra can be compared with experimental data for thioxanthone and other halogenated analogs. For instance, the UV-Vis spectrum of thioxanthone is well-documented and can serve as a reference for assessing the effect of the bromo-substituent.

-

Reactivity: The predicted sites of electrophilic and nucleophilic attack from the MEP map can be correlated with the known reaction chemistry of this compound, such as its use in Schiff base formation.[7]

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the computational investigation of this compound. The use of DFT and TD-DFT methods allows for the prediction of a wide range of molecular properties, from its three-dimensional structure to its spectroscopic signatures and reactivity. These theoretical insights are invaluable for complementing experimental studies, aiding in the interpretation of results, and guiding the design of new thioxanthone derivatives with tailored properties for applications in drug development and materials science.

Future work should focus on obtaining high-quality experimental NMR and UV-Vis spectra of this compound to allow for a direct and quantitative comparison with the theoretical predictions presented herein. Furthermore, more advanced computational models could be employed to study the excited-state dynamics and photochemical reaction mechanisms of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]

- 4. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]

- 5. MP2, DFT and ab initio calculations on thioxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. jocpr.com [jocpr.com]

Unlocking the Potential of 2-bromo-9H-thioxanthen-9-one: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioxanthenone Scaffold as a Privileged Structure

The thioxanthenone core, a sulfur-containing heterocyclic system, is a well-established privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have led to its incorporation into a diverse range of biologically active compounds and functional materials. 2-bromo-9H-thioxanthen-9-one, a halogenated derivative, presents itself as a particularly intriguing starting point for further research and development. The presence of the bromine atom at the 2-position not only influences the molecule's overall electronic properties but also provides a reactive handle for a variety of chemical modifications, opening up a vast chemical space for the synthesis of novel derivatives with tailored functionalities.[1]

This in-depth technical guide will explore the promising, yet underexplored, research avenues for this compound. We will delve into its potential applications in medicinal chemistry, photochemistry, and materials science, providing a rationale for each research direction and outlining detailed experimental protocols to facilitate further investigation.

Core Molecular Data of this compound

A solid understanding of the fundamental physicochemical properties of this compound is the bedrock of any future research endeavor. The following table summarizes its key molecular data.[3][4]

| Property | Value |

| Molecular Formula | C₁₃H₇BrOS |

| Molecular Weight | 291.16 g/mol |

| CAS Number | 20077-10-5 |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 164 - 168 °C |

| Purity | ≥ 96% (GC) |

Potential Research Area 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The thioxanthenone scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The this compound molecule is a prime candidate for the development of new drugs, with the bromine atom serving as a key anchor for structure-activity relationship (SAR) studies.

Anticancer Activity

Proposed Research Workflow:

A systematic investigation into the anticancer properties of this compound and its derivatives would be a highly valuable research endeavor. The following workflow outlines a potential research plan: